molecular formula C16H13N5OS2 B2947993 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448062-95-0

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2947993
CAS No.: 1448062-95-0
M. Wt: 355.43
InChI Key: GXCCUFQYLCKZRK-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound characterized by a unique structure involving thiophene, pyrazole, and benzo[c][1,2,5]thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. One common route begins with the formation of the 3-(thiophen-2-yl)-1H-pyrazole intermediate, achieved through the condensation of thiophene-2-carbaldehyde and hydrazine in the presence of an acid catalyst. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linker. The benzo[c][1,2,5]thiadiazole-5-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and subsequently reacted with the intermediate to produce the final compound.

Industrial Production Methods: : For industrial-scale production, optimizations are made to enhance yield and purity while maintaining cost-efficiency. Strategies include the use of continuous flow reactors to streamline the synthesis and purification processes, potentially employing crystallization techniques for efficient product isolation.

Types of Reactions it Undergoes

  • Oxidation: : Undergoes oxidation reactions due to the presence of thiophene and pyrazole rings.

  • Reduction: : Can be reduced at the carboxamide group to form amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiophene and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) for carboxamide group reduction.

  • Substitution: Various halides and nucleophiles, under both acidic and basic conditions.

Major Products Formed: : The products formed vary based on the reaction type, but common ones include thiophene derivatives, reduced amines, and substituted pyrazoles.

Chemistry

  • Used as a building block in the synthesis of more complex molecules for organic electronics.

  • Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology

  • Investigated for its potential as an anti-inflammatory agent due to its unique molecular structure.

  • Acts as a probe in studying enzyme-ligand interactions.

Medicine

Industry

  • Employed in the development of materials for organic solar cells and light-emitting diodes (LEDs) due to its electron-rich thiophene and pyrazole groups.

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c22-16(11-3-4-12-14(10-11)20-24-19-12)17-6-8-21-7-5-13(18-21)15-2-1-9-23-15/h1-5,7,9-10H,6,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCCUFQYLCKZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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